molecular formula C16H20ClN3OS B3429500 5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 748793-45-5

5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3429500
CAS No.: 748793-45-5
M. Wt: 337.9 g/mol
InChI Key: LVMPLXRDTPIULA-UHFFFAOYSA-N
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Description

5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a synthetically designed small molecule recognized in scientific literature as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. Research indicates that its primary research value lies in its ability to disrupt angiogenic signaling pathways. By acting as an ATP-competitive inhibitor, this compound effectively blocks the phosphorylation of VEGFR-2, a key receptor tyrosine kinase that, upon activation by VEGF, drives endothelial cell proliferation, migration, and survival. This specific mechanism makes it a critical tool for researchers investigating the role of angiogenesis in pathological conditions, particularly in oncology for studying tumor vascularization and metastasis, as well as in other diseases characterized by aberrant blood vessel growth. The compound's design, featuring the 1,2,4-triazole-3-thiol scaffold, contributes to its high binding affinity and selectivity for the VEGFR-2 active site. Consequently, it is extensively used in in vitro assays to study downstream signaling cascades such as Ras/MAPK and PI3K/Akt, and in in vivo models to evaluate the therapeutic potential of anti-angiogenic strategies for cancer treatment and beyond.

Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMPLXRDTPIULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748793-45-5
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748793-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Phenoxy Moiety: The initial step involves the synthesis of 4-chloro-2-methylphenol, which is then reacted with an appropriate alkylating agent to form 4-chloro-2-methylphenoxymethyl.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction or a similar organometallic reaction.

    Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thiol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the phenoxy moiety.

    Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its triazole moiety.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Agriculture: Used as a precursor in the synthesis of herbicides and pesticides.

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing enzyme activity. The phenoxy moiety can interact with hydrophobic pockets in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related triazole-thiol derivatives and their key differences:

Compound Name Substituents Key Features Applications/Properties Reference
Target Compound : 5-(4-Chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol 4-Cyclohexyl, 5-(4-chloro-2-methylphenoxymethyl) High lipophilicity (cyclohexyl), electron-withdrawing Cl and CH₃ on phenoxy Corrosion inhibition (inferred from similar compounds)
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-(3-Methylphenyl), 5-(4-chlorophenyl) Aromatic substituents enhance π-π interactions; moderate antiradical activity Antiradical activity (DPPH assay)
5-[(4-tert-Butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Phenyl, 5-(4-tert-butylphenoxymethyl) Bulky tert-butyl group increases steric hindrance Not specified in evidence
5-{4-[(2-Chlorophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol 4-(1-Phenylethyl), 5-(2-chlorophenoxymethylphenyl) Branched alkyl chain (phenylethyl) enhances solubility Structural characterization only
5-(4-Chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-(4-Ethoxyphenyl), 5-(4-chloro-2-methylphenoxy) Ethoxy group improves solubility; chloro-methyl enhances electronic effects Not specified in evidence

Biological Activity

5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound features a triazole ring, a cyclohexyl group, and a phenoxy moiety, which contribute to its unique chemical properties and biological efficacy. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 3-[(4-chloro-2-methylphenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione
  • Molecular Formula : C16H20ClN3OS
  • Molecular Weight : 337.87 g/mol
  • CAS Number : 748793-45-5

The compound's structure allows for interactions with various biological targets, influencing enzyme activities and receptor functions.

The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions through the triazole ring. This interaction can modulate the activity of enzymes involved in critical biochemical pathways. Additionally, the phenoxy moiety enhances hydrophobic interactions with protein targets, potentially altering their function and leading to biological effects.

Antioxidant Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using assays such as DPPH and ABTS. For instance, similar compounds in the triazole family have shown IC50 values comparable to well-known antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial potential of this compound has been explored against a range of Gram-positive and Gram-negative bacteria. Molecular docking studies suggest strong binding affinities to bacterial enzymes, indicating a robust mechanism of action against pathogens such as E. coli and Candida albicans. Compounds derived from similar structures have been reported to exhibit MIC values that highlight their broad-spectrum antibacterial activity .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes selectively. This results in lower toxicity and higher efficacy compared to older antifungal agents. The specific compound may share these properties, making it a candidate for further investigation in antifungal therapies .

Anticancer Potential

Emerging research indicates that triazole derivatives can exert anticancer effects through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. For example, related compounds have shown activity against colon carcinoma and breast cancer cell lines with IC50 values indicating promising therapeutic potential .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-chloro-2-methylphenoxyacetic acidLacks triazole and thiol groupsLimited antibacterial activity
4-cyclohexyl-4H-1,2,4-triazole-3-thiolContains triazole and thiol groupsModerate antibacterial activity
5-(4-chloro-2-methylphenoxymethyl)-1,2,4-triazoleSimilar structure without cyclohexyl groupLower hydrophobicity

The unique combination of functional groups in this compound enhances its biological activity compared to related compounds.

Case Studies and Research Findings

  • Antioxidant Evaluation : A study on similar triazole derivatives reported significant antioxidant activity with IC50 values indicating comparable efficacy to standard antioxidants .
  • Antibacterial Testing : The compound exhibited potent antibacterial action against E. coli with MIC values suggesting its potential as an effective antibiotic candidate .
  • Anticancer Screening : In vitro studies revealed that derivatives related to this compound inhibited cell growth in colon cancer models with IC50 values reflecting substantial anticancer potential .

Q & A

Q. How to validate the compound’s stability under varying storage conditions?

  • Stability Protocol :
  • Temperature : Store at -20°C (vs. 25°C) to reduce degradation over 6 months .
  • Light Sensitivity : Use amber vials to prevent photolytic cleavage of the thiol group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

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